6,7-Dimethoxy-4-(2-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-2-oxoethyl)-2H-chromen-2-one
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Overview
Description
6,7-Dimethoxy-4-(2-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-2-oxoethyl)-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes multiple methoxy groups and a chromen-2-one core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 6,7-Dimethoxy-4-(2-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-2-oxoethyl)-2H-chromen-2-one involves several steps. One common method includes the selective cleavage of the methylene bridge in naturally occurring methoxylated coumarins, such as sabandin, using acetoxylation with lead tetraacetate . This method provides high selectivity and efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,7-Dimethoxy-4-(2-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-2-oxoethyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific enzymes and modulate signaling pathways involved in inflammation and oxidative stress . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar compounds include other methoxylated coumarins and chromen-2-one derivatives, such as esculetin and sabandin . Compared to these compounds, 6,7-Dimethoxy-4-(2-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-2-oxoethyl)-2H-chromen-2-one exhibits unique structural features that may contribute to its distinct biological and chemical properties. For example, the presence of multiple methoxy groups and the specific arrangement of functional groups can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
6,7-dimethoxy-4-[2-(5-methoxy-2,2-dimethylchromen-6-yl)-2-oxoethyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O7/c1-25(2)9-8-16-19(32-25)7-6-15(24(16)30-5)18(26)10-14-11-23(27)31-20-13-22(29-4)21(28-3)12-17(14)20/h6-9,11-13H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOUKPRTPPXNHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2OC)C(=O)CC3=CC(=O)OC4=CC(=C(C=C34)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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